10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one 10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13285740
InChI: InChI=1S/C18H20O4/c1-11-9-14(19)21-17-13(11)10-12-5-8-18(6-3-2-4-7-18)22-16(12)15(17)20/h9-10,20H,2-8H2,1H3
SMILES: CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol

10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

CAS No.:

Cat. No.: VC13285740

Molecular Formula: C18H20O4

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one -

Specification

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
IUPAC Name 10-hydroxy-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one
Standard InChI InChI=1S/C18H20O4/c1-11-9-14(19)21-17-13(11)10-12-5-8-18(6-3-2-4-7-18)22-16(12)15(17)20/h9-10,20H,2-8H2,1H3
Standard InChI Key NLCPWZUIGBMEMB-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O
Canonical SMILES CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O

Introduction

Structural Overview

The compound features a spirocyclic framework, which is characterized by two rings sharing a single atom. Its structure includes:

  • A chromene core (a benzopyran derivative), which is known for its bioactive properties.

  • A cyclohexane ring fused to the chromene system via a spiro linkage.

  • Substituents such as a hydroxyl group at the 10' position and a methyl group at the 6' position.

  • The presence of a pyran ring fused to the chromene system.

Synthesis

The synthesis of spirochromene derivatives like this compound typically involves multicomponent reactions (MCRs) or cyclization strategies. Here is an example of a general synthetic route:

  • Starting Materials:

    • A substituted salicylaldehyde (providing the chromene core).

    • A cyclic ketone (e.g., cyclohexanone) for the spiro linkage.

    • A suitable catalyst or base to facilitate condensation.

  • Reaction Mechanism:

    • The reaction proceeds via Knoevenagel condensation between salicylaldehyde and an activated methylene group on cyclohexanone.

    • Cyclization occurs to form the pyrano[3,2-g]chromene system.

    • Functionalization at specific positions, such as hydroxylation or methylation, can be achieved through post-synthetic modifications.

Example Reaction Conditions

Reagent/CatalystConditions
Piperidine or PyrrolidineSolvent: Ethanol; Temperature: Reflux
Acid Catalysts (e.g., HCl)Solvent: Water/Ethanol mixture

Potential Applications

ApplicationMechanism/Target
AntioxidantFree radical scavenging
AnticancerTopoisomerase inhibition
AntimicrobialDisruption of microbial cell walls

Analytical Characterization

To confirm the structure and purity of this compound, various spectroscopic techniques can be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Identifies proton environments in hydroxyl and methyl groups.

    • 13C^{13}C-NMR: Confirms carbon skeleton and spiro linkage.

  • Mass Spectrometry (MS):

    • Provides molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as hydroxyl (OH-OH) and ketone (C=OC=O).

  • X-ray Crystallography:

    • Determines three-dimensional geometry and confirms spirocyclic nature.

Challenges

  • The synthesis of spirocyclic compounds often requires precise control over reaction conditions to prevent side reactions.

  • Limited solubility in aqueous media may restrict biological testing.

Future Directions

  • Functionalization at different positions on the chromene or cyclohexane rings could enhance biological activity.

  • Molecular docking studies could predict interactions with biological targets such as enzymes or receptors.

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